Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative. Its molecular formula is C19H17ClFNO4S2, with a molecular weight of 444.93 g/mol. The compound features a benzothiophene core substituted at the 2-position with an ethyl carboxylate group, a 4-fluoro substituent, and a sulfamoyl group linked to a 3-chloro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S2/c1-3-26-18(22)16-17(15-12(20)5-4-6-14(15)27-16)28(23,24)21-10-7-8-13(25-2)11(19)9-10/h4-9,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAGNKJSURSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 899972-23-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.9 g/mol. The compound features a benzothiophene core, which is known for various biological activities, particularly in anti-inflammatory and anticancer research.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfamoyl group may inhibit certain enzymes or receptors, while the fluorine atom enhances binding affinity. The benzothiophene structure facilitates interactions with hydrophobic regions of target proteins, potentially influencing pathways related to inflammation and cancer.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Compounds derived from benzothiophene frameworks have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The presence of electronegative substituents, such as chlorine and fluorine, can enhance anti-inflammatory properties by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl moiety significantly impact the biological efficacy of the compound. For instance, the presence of halogen atoms (e.g., Cl and F) has been linked to enhanced lipophilicity and biological activity.
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases anti-inflammatory potency |
| Fluorine (F) | Enhances binding affinity |
| Methoxy group (-OCH₃) | Modulates lipophilicity |
Case Studies
- Anticancer Studies : A study demonstrated that related compounds exhibited potent growth inhibition in various cancer cell lines, suggesting that this compound may share similar properties .
- Anti-inflammatory Research : In vitro assays indicated that compounds with sulfamoyl groups significantly inhibited LPS-stimulated nitric oxide production in RAW 264.7 macrophages, paralleling findings for this compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Sulfamoyl Group
The sulfamoyl-linked aromatic ring is a critical site for structural diversification. Key analogues include:
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Molecular Formula: C19H18FNO4S2
- Molecular Weight : 407.48 g/mol
- Substituents : 3,4-dimethylphenyl (replacing 3-chloro-4-methoxyphenyl).
- Key Difference: The absence of chlorine and methoxy groups reduces molecular weight by ~37.45 g/mol.
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Molecular Formula: C19H18FNO4S2
- Molecular Weight : 407.48 g/mol
- Substituents : 2,4-dimethylphenyl.
- Key Difference : The positional isomerism of methyl groups (2,4 vs. 3,4) could alter steric hindrance and electronic effects, impacting binding interactions in biological targets .
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Molecular Formula: C18H16FNO4S2
- Molecular Weight : 401.45 g/mol
- Substituents : 3-fluoro-4-methylphenyl.
- The absence of a methoxy group further simplifies the structure .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | Key Structural Feature |
|---|---|---|---|---|
| Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (Target) | C19H17ClFNO4S2 | 444.93 | 3-chloro, 4-methoxy | High polarity due to Cl and OMe |
| Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C19H18FNO4S2 | 407.48 | 3,4-dimethyl | Increased lipophilicity |
| Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C19H18FNO4S2 | 407.48 | 2,4-dimethyl | Steric effects at ortho position |
| Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C18H16FNO4S2 | 401.45 | 3-fluoro, 4-methyl | Reduced steric bulk vs. chloro/OMe |
Structural and Electronic Implications
- Chloro vs. Fluoro : The 3-chloro group in the target compound introduces greater electronegativity and polarizability compared to fluorine, which may enhance binding to electron-deficient biological targets.
- Methoxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
